3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea
CAS No.: 891092-48-1
Cat. No.: VC11880754
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891092-48-1 |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |
| Standard InChI | InChI=1S/C21H25N3O3/c1-14-4-7-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-5-8-19(27-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26) |
| Standard InChI Key | MWFWKFYKHLONKV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C |
Introduction
Synthesis
The synthesis of this compound likely involves multistep organic reactions:
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Formation of the pyrrolidinone core: This could be achieved by cyclization reactions involving amines and carboxylic acids or their derivatives.
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Introduction of the urea group: Reaction of an isocyanate with an amine derivative forms the urea linkage.
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Substitution on aromatic rings: Electrophilic aromatic substitution or other functionalization methods would introduce methyl and methoxy groups.
Detailed synthetic pathways for similar compounds often involve:
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Reflux in polar solvents like ethanol.
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Catalysts such as sodium acetate or p-toluenesulfonic acid.
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Purification via recrystallization or chromatography.
Anticancer Activity
Urea derivatives are widely studied for their antiproliferative properties. Similar compounds have demonstrated activity against cancer cell lines by targeting enzymes like tyrosine kinases or disrupting cellular signaling pathways.
Enzyme Inhibition
The pyrrolidinone moiety may interact with biological targets such as urease or proteolytic enzymes, making it a candidate for anti-inflammatory or antimicrobial drug development.
Computational Drug Design
The compound's structural features (e.g., hydrogen bond donors/acceptors) suggest it could be optimized for binding to specific protein targets using molecular docking studies.
Table: Biological Activities of Related Urea Derivatives
| Compound Class | Activity | Target |
|---|---|---|
| Diaryl Ureas | Anticancer | BRAF kinase |
| Pyrrolidine-based Ureas | Anti-inflammatory | Cyclooxygenase (COX) enzymes |
| Methoxy-substituted Phenyl Ureas | Antimicrobial | Bacterial urease |
Analytical Characterization
For compounds like this, characterization typically includes:
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Spectroscopy:
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NMR (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, methyl groups, and urea NH groups.
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IR Spectroscopy: Detects characteristic carbonyl (C=O) and NH stretching vibrations.
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Mass Spectrometry:
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Confirms molecular weight and fragmentation patterns.
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Elemental Analysis:
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Verifies purity and composition.
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Future Directions
Further research could focus on:
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Biological Evaluation: Screening against cancer cell lines, bacterial strains, or inflammatory markers.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency or selectivity.
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Computational Modeling: Predicting binding affinities to biological targets.
This compound represents a promising scaffold for drug discovery efforts in oncology, infectious diseases, and enzyme inhibition studies.
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